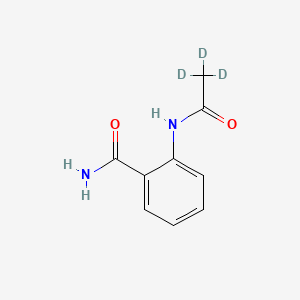

2-Acetamidobenzamide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2-[(2,2,2-trideuterioacetyl)amino]benzamide |

InChI |

InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)/i1D3 |

InChI Key |

WFKPHYKFAOXUTI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=CC=C1C(=O)N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Acetamidobenzamide-d3 chemical properties and structure

An In-Depth Technical Guide to 2-Acetamidobenzamide-d3

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, a deuterated isotopologue of 2-Acetamidobenzamide (B1266129). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Identity and Properties

This compound is the deuterated form of 2-Acetamidobenzamide, where the three hydrogen atoms on the acetyl methyl group are replaced by deuterium (B1214612). This isotopic labeling is crucial for use as an internal standard in quantitative mass spectrometry-based assays. The parent compound, 2-Acetamidobenzamide, is a member of the benzamide (B126) class and has been identified as a naturally occurring antibiotic and antifungal agent isolated from Streptomyces aurantiogriseus.[1]

Chemical Structure

The structure consists of a benzamide core with an acetamido group substituted at the ortho- (position 2) position. The "-d3" designation specifies the location of the deuterium atoms on the terminal methyl group of the acetyl moiety.

Parent Compound: 2-Acetamidobenzamide Deuterated Compound: this compound

Physicochemical and Structural Data

The following tables summarize the key quantitative data for both 2-Acetamidobenzamide and its deuterated analogue. Data for the parent compound is provided for reference, as many physical properties are nearly identical.

Table 1: Structural and Identification Data

| Property | 2-Acetamidobenzamide | This compound |

| IUPAC Name | 2-acetamidobenzamide[1] | 2-(acetyl-d3)aminobenzamide |

| Synonyms | o-Acetamidobenzamide, N-Acetylanthranilamide, NP-101A[1] | N-(2-carbamoylphenyl)acetamide-d3 |

| Molecular Formula | C₉H₁₀N₂O₂[1] | C₉H₇D₃N₂O₂ |

| SMILES | CC(=O)NC1=CC=CC=C1C(=O)N[1] | [2H]C([2H])([2H])C(=O)NC1=CC=CC=C1C(=O)N |

| InChIKey | WFKPHYKFAOXUTI-UHFFFAOYSA-N[1] | WFKPHYKFAOXUTI-QYYHMSGXSA-N |

Table 2: Physicochemical Properties

| Property | 2-Acetamidobenzamide | This compound |

| Molecular Weight | 178.19 g/mol [1] | 181.21 g/mol |

| Exact Mass | 178.0742 g/mol [1] | 181.0930 g/mol |

| Melting Point | Information not available | Information not available |

| Boiling Point | Information not available | Information not available |

| Solubility | Information not available | Information not available |

| Physical State | Crystalline solid (predicted) | Solid (predicted) |

Synthesis and Experimental Protocols

Proposed Synthesis Protocol

The synthesis would logically involve the acylation of 2-aminobenzamide (B116534) (anthranilamide) with a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d3 anhydride (B1165640).

Reaction: 2-Aminobenzamide + Acetic-d3 Anhydride → this compound + Acetic-d3 Acid

Detailed Methodology:

-

Dissolution: Dissolve 2-aminobenzamide in a suitable aprotic solvent (e.g., pyridine, tetrahydrofuran, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture in an ice bath to 0°C to control the exothermic reaction.

-

Addition of Reagent: Add deuterated acetic anhydride (or acetyl-d3 chloride) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 2-12 hours) until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Characterization

The structure and purity of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be very similar to the non-deuterated parent compound, with characteristic aromatic proton signals between 7.0 and 8.5 ppm. The key difference will be the absence of the singlet corresponding to the acetyl methyl protons (typically around 2.1 ppm), confirming successful deuteration. The two amide protons (-NH- and -CONH₂) will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons and the six aromatic carbons. The signal for the deuterated methyl carbon (-CD₃) will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to carbon-deuterium coupling and will be shifted slightly upfield compared to the -CH₃ signal in the parent compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic incorporation.

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Expected Mass: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 182.10. The molecular ion in high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The 3-dalton mass shift compared to the parent compound (m/z 179.08 for [M+H]⁺) provides definitive evidence of deuteration.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.

-

N-H Stretching: Bands in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amides.

-

C=O Stretching (Amide I): Strong absorption bands around 1680-1640 cm⁻¹ are characteristic of the carbonyl groups in both amide functionalities.[2]

-

C-D Stretching: The C-D stretching vibrations of the deuterated methyl group will appear in the range of 2250-2100 cm⁻¹, a region that is typically clear in the spectrum of the non-deuterated analogue. This provides further confirmation of isotopic labeling.

Biological Activity and Signaling

While this compound is primarily used as an analytical standard, the parent compound and its derivatives exhibit significant biological activity. Derivatives of 2-acetamidobenzamide have been investigated for their antiproliferative activity against various cancer cell lines, including human chronic myelogenous leukemia (K562).[3][4]

Mechanism of Action: Apoptosis Induction

Studies on N-substituted benzamides and 2-acetamidobenzamide derivatives show that their antiproliferative effects are often mediated by the induction of apoptosis and cell cycle arrest.[3][4][5] The primary mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.[6]

Key Events in the Signaling Pathway:

-

Cell Stress & G2/M Arrest: The compound induces cellular stress, leading to an arrest in the G2/M phase of the cell cycle.[5][6]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) are activated, leading to the release of cytochrome c from the mitochondria into the cytosol.[6]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome.[6]

-

Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then proceeds to activate effector caspases, primarily caspase-3.[3][4][6]

-

Execution of Apoptosis: Caspase-3 carries out the final steps of apoptosis by cleaving key cellular substrates, resulting in DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

References

- 1. 2-(Acetylamino)benzamide | C9H10N2O2 | CID 118553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amide I two-dimensional infrared spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Certificate of Analysis: 2-Acetamidobenzamide-d3 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies for the characterization of 2-Acetamidobenzamide-d3. This deuterated analog of 2-Acetamidobenzamide serves as a valuable internal standard in quantitative bioanalytical assays and as a tool in metabolic studies. The inclusion of three deuterium (B1214612) atoms on the acetyl methyl group provides a distinct mass shift, enabling sensitive and specific detection by mass spectrometry.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for handling, storage, and application of the compound in a research setting.

| Property | Specification |

| Chemical Name | 2-(Acetyl-d3-amino)benzamide |

| Synonyms | o-(Acetamido-d3)benzamide |

| Molecular Formula | C₉H₇D₃N₂O₂ |

| Molecular Weight | 181.21 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Analytical Specifications

The following tables detail the analytical tests performed to ensure the identity, purity, and quality of this compound.

Identity Confirmation

| Test | Method | Specification |

| ¹H-NMR Spectroscopy | Bruker 400 MHz | Conforms to structure |

| Mass Spectrometry (ESI+) | LC-MS/MS | [M+H]⁺ = 182.2 ± 0.5 amu |

| ¹³C-NMR Spectroscopy | Bruker 100 MHz | Conforms to structure |

Purity and Impurity Profile

| Test | Method | Specification |

| Chemical Purity (HPLC) | UV at 254 nm | ≥ 98.0% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

| Water Content (Karl Fischer) | Titration | ≤ 0.5% |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

HPLC Method for Chemical Purity

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: 254 nm.

Mass Spectrometry for Identity and Isotopic Purity

-

Instrumentation: Sciex Triple Quad 5500 Mass Spectrometer with an electrospray ionization (ESI) source.

-

Method: A sample solution is infused directly into the mass spectrometer.

-

Ionization Mode: Positive.

-

Scan Type: Full scan from m/z 100-300.

-

Data Analysis: The mass spectrum is analyzed to confirm the mass of the protonated molecule [M+H]⁺. Isotopic purity is determined by comparing the peak intensities of the deuterated species (d3) to the non-deuterated (d0) and partially deuterated (d1, d2) species.

NMR Spectroscopy for Structural Confirmation

-

Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

¹H-NMR: The spectrum is acquired to confirm the absence of a singlet corresponding to the acetyl methyl protons and to verify the signals of the aromatic and amide protons.

-

¹³C-NMR: The spectrum is analyzed to confirm the number and types of carbon atoms consistent with the structure.

Visualizations

Analytical Workflow for Quality Control

The following diagram illustrates the logical flow of the quality control process for the release of this compound.

Caption: Quality Control Workflow for this compound.

Signaling Pathway (Hypothetical Application)

While this compound itself is not a signaling molecule, its non-deuterated counterpart may be investigated for its effects on cellular pathways. The following is a hypothetical signaling pathway diagram for illustrative purposes.

Caption: Hypothetical Cellular Signaling Pathway.

Synthesis and Characterization of 2-Acetamidobenzamide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and characterization of 2-Acetamidobenzamide-d3. Due to the absence of specific literature for this deuterated compound, this guide presents a scientifically grounded, hypothetical approach based on established synthetic methodologies and spectroscopic principles. This document is intended to serve as a foundational resource for researchers interested in the preparation and analysis of isotopically labeled 2-Acetamidobenzamide.

Introduction

Isotopically labeled compounds are invaluable tools in drug discovery and development, facilitating studies in metabolism, pharmacokinetics, and quantitative analysis by mass spectrometry.[1][2][3] Deuterium-labeled molecules, in particular, can exhibit altered metabolic profiles due to the kinetic isotope effect, potentially leading to improved pharmacokinetic properties. 2-Acetamidobenzamide is a chemical scaffold of interest, and its deuterated analog, this compound, offers a valuable tool for advanced research applications. This guide outlines a proposed synthetic route and the expected analytical characterization of this labeled compound.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves the N-acetylation of commercially available 2-aminobenzamide (B116534) (anthranilamide) using deuterated acetic anhydride. This method is a common and efficient way to introduce an acetyl group onto an amine.[4][5] The use of acetic anhydride-d6 ensures the introduction of a trideuterated acetyl moiety.

Experimental Protocol

Materials:

-

2-Aminobenzamide (Anthranilamide)

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzamide (1.0 eq) in anhydrous dichloromethane and a minimal amount of anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride-d6 (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to obtain this compound as a solid.

Characterization

The synthesized this compound can be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected data are detailed below.

Mass Spectrometry

The molecular formula for non-deuterated 2-Acetamidobenzamide is C₉H₁₀N₂O₂ with a molecular weight of 178.19 g/mol .[8] For the deuterated analog, this compound, the molecular formula is C₉H₇D₃N₂O₂. The expected mass spectral data are summarized in Table 1.

| Parameter | 2-Acetamidobenzamide | This compound |

| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₇D₃N₂O₂ |

| Monoisotopic Mass | 178.0742 g/mol | 181.0930 g/mol |

| [M+H]⁺ | m/z 179.0815 | m/z 182.1003 |

| [M+Na]⁺ | m/z 201.0635 | m/z 204.0823 |

| [M-H]⁻ | m/z 177.0669 | m/z 180.0857 |

| Table 1: Predicted Mass Spectrometry Data |

NMR Spectroscopy

The most significant difference in the NMR spectra between the deuterated and non-deuterated compounds will be in the ¹H NMR spectrum, where the singlet corresponding to the acetyl methyl protons will be absent. In the ¹³C NMR spectrum, the signal for the acetyl methyl carbon will be a septet due to coupling with deuterium, and its chemical shift will be slightly different.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.0-10.5 (s, 1H, NH), 8.0-8.5 (br s, 1H, CONH₂), 7.8-8.0 (d, 1H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 7.1-7.3 (t, 1H, Ar-H), 2.1 (s, 3H, CH₃) - This peak will be absent in the d3 analog.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 169.0 (C=O, acetamido), 168.0 (C=O, benzamido), 138.0 (Ar-C), 132.0 (Ar-CH), 128.0 (Ar-CH), 125.0 (Ar-C), 123.0 (Ar-CH), 122.0 (Ar-CH), 23.0 (CH₃) - This peak will appear as a septet in the d3 analog.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl Methyl | 2.1 (absent in d3) | 23.0 (septet in d3) |

| Aromatic Protons | 7.1-8.0 | 122.0-138.0 |

| Amide Protons | 8.0-8.5, 10.0-10.5 | N/A |

| Carbonyl Carbons | N/A | 168.0, 169.0 |

| Table 2: Predicted NMR Data Summary |

Visualizations

Synthetic Workflow

Caption: Synthetic Workflow for this compound.

Characterization Logic

Caption: Logic for Structural Confirmation.

Conclusion

This technical guide provides a hypothetical yet robust framework for the synthesis and characterization of this compound. The proposed methodology leverages a straightforward and high-yielding acetylation reaction using a commercially available deuterated reagent. The outlined characterization techniques and predicted data offer a clear roadmap for the verification of the final product. The availability of this compound would provide a valuable tool for researchers in drug metabolism, pharmacokinetics, and related fields, enabling more precise and insightful studies.

References

- 1. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- [webbook.nist.gov]

- 3. bmse000668 Benzamide at BMRB [bmrb.io]

- 4. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. 乙酸酐-d6 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-(Acetylamino)benzamide | C9H10N2O2 | CID 118553 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Acetamidobenzamide-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Acetamidobenzamide-d3, a deuterated isotopologue of 2-Acetamidobenzamide (B1266129). Due to the limited availability of specific data for the deuterated form, this document focuses on the well-characterized properties of the parent compound, 2-Acetamidobenzamide, as a proxy. The guide covers its chemical properties, synthesis, biological activities, and mechanism of action, with a focus on its potential as an antiproliferative agent. All quantitative data is presented in structured tables, and a detailed visualization of its proposed mechanism of action is provided.

Introduction to 2-Acetamidobenzamide

2-Acetamidobenzamide is a member of the benzamide (B126) class of compounds, characterized by a benzamide structure substituted with an acetylamino group at the 2-position.[1] It has been identified as a metabolite with antimicrobial and antifungal properties.[1] Recent research has also explored its potential as an anticancer agent, demonstrating antiproliferative activity against various cancer cell lines.[2][3]

Physicochemical Properties

Table 1: Physicochemical Data of 2-Acetamidobenzamide and its d3-Isotopologue

| Property | 2-Acetamidobenzamide | This compound (Calculated) | Reference |

| CAS Number | 33809-77-7 | Not Available | [1] |

| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₇D₃N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | 181.21 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | - | |

| Melting Point | 111-113 °C | - |

Note: The molecular weight of this compound is calculated based on the substitution of three protons with three deuterons on the acetyl group.

Synthesis and Experimental Protocols

The synthesis of 2-Acetamidobenzamide derivatives has been described in the literature, typically involving the acylation of an aminobenzamide precursor.

Experimental Protocol: General Synthesis of 2-(2-phenoxyacetamido)benzamides

A representative synthesis for a derivative of 2-Acetamidobenzamide involves the reaction of an appropriate acid chloride with a 2-aminobenzamide (B116534) in pyridine (B92270).[2]

-

Preparation of Acid Chlorides: The corresponding carboxylic acid is treated with thionyl chloride to yield the crude acid chloride.

-

Acylation Reaction: A mixture of the appropriate acid chloride and the 5-R-4-R₁-2-aminobenzamide is magnetically stirred in an ice bath with pyridine as the solvent.[2]

-

Work-up and Purification: The reaction progress is monitored by TLC. Upon completion, the organic solution is dried over Na₂SO₄, and the solvent is removed under reduced pressure. The resulting product can be purified by crystallization.

Biological Activity and Mechanism of Action

2-Acetamidobenzamide and its derivatives have demonstrated significant biological activity, particularly as antiproliferative agents.

Antiproliferative Activity

Several novel 2-(2-phenoxyacetamido)benzamides, derivatives of 2-Acetamidobenzamide, have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, including leukemia (K562), non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer.[2][3] The most active compounds exhibited growth inhibition in the low micromolar and even submicromolar concentrations.[2]

Table 2: Antiproliferative Activity of Selected 2-(2-phenoxyacetamido)benzamide Derivatives against K562 cell line

| Compound | Growth Inhibition at 10µM (%) | IC₅₀ (µM) |

| 17f | 85 | 1.5 |

| 17j | 92 | 0.8 |

| 17r | 88 | 1.2 |

| 17u | 95 | 0.6 |

Source: Adapted from Raffa et al., Bioorg. Med. Chem., 2015.[2]

Mechanism of Action

The antiproliferative effects of these compounds are attributed to the induction of cell cycle arrest and apoptosis.[2][3]

-

Cell Cycle Arrest: Treatment of K562 cells with active 2-acetamidobenzamide derivatives resulted in an arrest of the cell cycle in the G0/G1 phase.[2][3]

-

Induction of Apoptosis: Prolonged treatment leads to apoptotic cell death, which is mediated by the activation of caspases, including pro-caspase 3 and 6.[2]

Antimicrobial Activity

2-Acetamidobenzamide has also been reported to exhibit antimicrobial activity against Enterococcus faecalis and Staphylococcus aureus.[4]

Visualized Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the antiproliferative activity of 2-Acetamidobenzamide derivatives.

Caption: Proposed mechanism of antiproliferative action.

Conclusion

2-Acetamidobenzamide and its derivatives represent a promising class of compounds with demonstrated antiproliferative and antimicrobial activities. While specific data for this compound is scarce, the information available for the parent compound provides a strong foundation for researchers and drug development professionals. The mechanism of action, involving cell cycle arrest and apoptosis induction, suggests potential therapeutic applications in oncology. Further investigation into the synthesis and biological evaluation of the deuterated analogue is warranted to explore potential benefits in pharmacokinetic and metabolic studies.

References

- 1. 2-(Acetylamino)benzamide | C9H10N2O2 | CID 118553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2-Acetamidobenzamide-d3 metabolic stability studies

An In-Depth Technical Guide to the Metabolic Stability of 2-Acetamidobenzamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the theoretical metabolic stability of this compound. In the absence of specific published metabolic data for this deuterated compound, this document outlines the predicted metabolic pathways based on the non-deuterated parent compound, 2-Acetamidobenzamide, and the well-established principles of the kinetic isotope effect. The guide offers detailed, illustrative experimental protocols for assessing metabolic stability, presents hypothetical data in structured tables, and uses visualizations to explain key processes. This information is intended to serve as a robust framework for researchers initiating studies on the metabolism and pharmacokinetics of this compound.

The primary rationale for deuterating pharmaceuticals is to enhance their metabolic stability. The replacement of hydrogen with deuterium (B1214612), a heavier and more stable isotope, can slow down metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can lead to a longer half-life, increased drug exposure, and potentially a more favorable pharmacokinetic profile. In the case of this compound, the deuterium atoms are located on the acetyl group, which may be a site of metabolic activity.

Predicted Metabolic Pathways of 2-Acetamidobenzamide

The metabolism of 2-Acetamidobenzamide is predicted to proceed through several Phase I and Phase II biotransformation reactions. The primary routes are expected to involve hydrolysis and oxidation, followed by conjugation.

-

Phase I Metabolism:

-

Aromatic Hydroxylation: The benzene (B151609) ring is susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, likely at the 4 or 5 positions, to form hydroxylated metabolites.

-

N-Deacetylation: The acetamido group may undergo hydrolysis, catalyzed by amidases, to yield 2-aminobenzamide.

-

Amide Hydrolysis: The primary amide group can be hydrolyzed to form 2-acetamidobenzoic acid.

-

-

Phase II Metabolism:

-

Glucuronidation and Sulfation: Any hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds for excretion.

-

The deuteration of the acetyl group in this compound is anticipated to primarily affect the N-deacetylation pathway. The increased strength of the C-D bond compared to the C-H bond is expected to slow the rate of this metabolic process.

Technical Guide: Physicochemical and Biological Characterization of 2-Acetamidobenzamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidobenzamide (B1266129) is a benzamide (B126) derivative that has been identified as a metabolite and has demonstrated antimicrobial and antifungal properties. The strategic incorporation of deuterium (B1214612) at the acetyl methyl group (d3) can offer significant advantages in drug development, primarily by altering metabolic pathways and enhancing pharmacokinetic profiles through the kinetic isotope effect. This document outlines the estimated physical properties of 2-Acetamidobenzamide-d3, provides detailed experimental protocols for their determination, and discusses potential biological activities.

Estimated Physical Properties

The introduction of three deuterium atoms in place of hydrogen on the acetyl methyl group will result in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. Other physical properties, such as melting point and boiling point, are not expected to change significantly, as the intermolecular forces are largely unaffected by this isotopic substitution. Solubility may be slightly altered due to subtle changes in molecular volume and polarizability.

Table 1: Comparison of Physical Properties of 2-Acetamidobenzamide and Estimated Properties for this compound

| Property | 2-Acetamidobenzamide | This compound (Estimated) | Data Source |

| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₇D₃N₂O₂ | - |

| Molecular Weight | 178.19 g/mol | 181.21 g/mol | [1][2] |

| Melting Point | 182-184 °C | 182-185 °C | [1] |

| Boiling Point | Not available | Not expected to significantly differ | - |

| Solubility | Sparingly soluble in water | Expected to have similar limited solubility in water | - |

Note: Estimated values are based on the properties of the non-deuterated compound and general principles of deuterium isotope effects.

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C per minute to quickly approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.

-

The melting point is reported as the range T1-T2.

-

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane) are chosen.

-

Procedure:

-

A known volume of the selected solvent is placed in a vial at a constant temperature.

-

Small, accurately weighed portions of this compound are added to the solvent with continuous stirring.

-

The addition is continued until a saturated solution is formed, indicated by the presence of undissolved solid.

-

The mixture is stirred for an extended period to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).

-

Spectroscopic Characterization

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

-

¹H NMR Spectroscopy:

-

The spectrum is acquired on a high-resolution NMR spectrometer.

-

The absence or significant reduction of the signal corresponding to the acetyl methyl protons (around δ 2.1 ppm) will confirm successful deuteration.

-

The remaining proton signals of the benzamide moiety are integrated and assigned.

-

-

¹³C NMR Spectroscopy:

-

The spectrum is acquired to identify all carbon atoms in the molecule.

-

The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will have a characteristic upfield shift compared to the non-deuterated analog.

-

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Procedure:

-

The KBr pellet or salt plate is placed in the sample holder of an FT-IR spectrometer.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

The characteristic absorption bands for the amide C=O stretch, N-H stretch, and aromatic C-H and C=C bonds are identified.

-

The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2900-3000 cm⁻¹).

-

Biological Activity and Signaling Pathways

While specific signaling pathways for 2-Acetamidobenzamide are not extensively detailed, derivatives of this compound have shown promising biological activities.

-

Antiproliferative Activity: Certain 2-acetamidobenzamide derivatives have been found to inhibit the growth of various tumor cell lines. The mechanism of action for some of these compounds involves inducing cell cycle arrest and apoptosis.

-

Antimicrobial Activity: 2-Acetamidobenzamide itself has been reported to possess antifungal and antimicrobial properties.

The introduction of deuterium in this compound is primarily aimed at leveraging the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. If the metabolism of the acetyl group is a significant clearance pathway for 2-Acetamidobenzamide, the d3-analog is expected to have a longer biological half-life, potentially leading to enhanced efficacy and a modified safety profile.

Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated compound like this compound.

References

Determining the Solubility of 2-Acetamidobenzamide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the deuterated compound 2-Acetamidobenzamide-d3 in common laboratory solvents. Currently, there is a lack of publicly available, quantitative solubility data for this specific isotopically labeled compound. This document, therefore, provides a comprehensive framework for determining its solubility through established methodologies. It includes detailed experimental protocols, guidelines for data presentation, and conceptual diagrams to illustrate the workflow and factors influencing solubility. While specific data for this compound is not available, information on the non-deuterated form, 2-Acetamidobenzamide, is included for reference.

Introduction to this compound

2-Acetamidobenzamide is a compound of interest in various research fields. The deuterated version, this compound, is valuable for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays, owing to the mass shift introduced by the deuterium (B1214612) atoms. Understanding its solubility is critical for the preparation of stock solutions, formulation development, and ensuring the accuracy and reproducibility of experimental results.

While the isotopic substitution of hydrogen with deuterium is generally expected to have a minor impact on the physicochemical properties of a molecule, including solubility, empirical determination is essential for precise applications.

Solubility Data (Hypothetical)

As no specific quantitative solubility data for this compound has been reported in the literature, the following table is provided as a template for presenting experimentally determined values. Researchers can populate this table with their own findings.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | Shake-Flask | Data not available | Data not available | |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | Data not available | Data not available | |

| Methanol | 25 | Shake-Flask | Data not available | Data not available | |

| Ethanol | 25 | Shake-Flask | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | Data not available | Data not available | |

| Acetonitrile | 25 | Shake-Flask | Data not available | Data not available | |

| Dichloromethane | 25 | Shake-Flask | Data not available | Data not available | |

| Acetone | 25 | Shake-Flask | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following section details the recommended "shake-flask" method, a widely accepted technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Accurately add a known volume of each test solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the filtered saturated solutions and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of this compound in the saturated solutions by interpolating their peak areas on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

Record the experimental conditions, including the temperature and the specific method used.

-

Visualizations

Experimental Workflow for Solubility Determination

Factors Influencing Deuterated Compound Solubility

In Vitro Metabolism of 2-Acetamidobenzamide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Deuteration in Metabolic Stability

In drug discovery, enhancing a compound's metabolic stability is a critical step to improve its pharmacokinetic properties. One effective strategy is selective deuteration, the replacement of hydrogen atoms with their stable isotope, deuterium (B1214612).[1][2] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1] By strategically placing deuterium at known sites of metabolism, or "soft spots," the metabolic rate can be reduced, potentially leading to a longer half-life, increased drug exposure, and a reduced dosing frequency.[1][3]

2-Acetamidobenzamide-d3 is a deuterated analog of 2-Acetamidobenzamide, with three deuterium atoms on the acetyl methyl group. This substitution is hypothesized to reduce the rate of metabolic transformations involving the acetyl group.

Predicted Metabolic Pathways of 2-Acetamidobenzamide

Based on the structure of 2-Acetamidobenzamide and the metabolism of analogous compounds, several metabolic pathways are plausible. The primary routes of metabolism for aromatic amides often involve hydroxylation of the aromatic ring (a Phase I reaction) followed by conjugation with polar molecules such as glucuronic acid or sulfate (B86663) (Phase II reactions).[4][5] Additionally, hydrolysis of the amide linkages can occur.

The metabolism of 3-acetamidobiphenyl (B1210742), a structurally related compound, was found to be predominantly hydroxylated at positions ortho to the acetamido group.[6] Another similar compound, gentisamide (2,5-dihydroxybenzamide), undergoes both sulfation and glucuronidation.[4]

The predicted metabolic pathways for the non-deuterated parent compound, 2-Acetamidobenzamide, are illustrated below.

Caption: Predicted Phase I metabolic pathways of 2-Acetamidobenzamide.

The Influence of Deuteration on Metabolism

The presence of deuterium on the acetyl group of this compound is expected to primarily affect the rate of N-deacetylation. Cleavage of the C-H bonds on the acetyl group is often a rate-limiting step in this transformation. The stronger C-D bonds in the deuterated analog would likely slow this process down, leading to a decrease in the formation of 2-aminobenzamide. This phenomenon is known as metabolic switching, where a metabolic pathway is shifted towards alternative routes due to the blockage of a primary pathway.[1]

Caption: Hypothesized metabolic switching due to deuteration.

Experimental Protocols for In Vitro Metabolism Studies

To investigate the in vitro metabolism of this compound, standard methodologies employing liver subcellular fractions or intact hepatocytes can be utilized.[7][8]

Metabolic Stability in Liver Microsomes

This assay is used to determine the rate of disappearance of the parent compound due to Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Control compounds (e.g., a known rapidly metabolized compound and a known stable compound)

Procedure:

-

Pre-warm the phosphate buffer and HLM to 37°C.

-

In a microcentrifuge tube, combine the buffer, HLM, and the this compound solution.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

Metabolite Identification in Hepatocytes

Intact hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of metabolism.[8][9]

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

This compound stock solution

-

Control compounds

Procedure:

-

Thaw and culture the hepatocytes according to the supplier's protocol.

-

Once the cells are viable and have formed a monolayer, replace the medium with fresh medium containing this compound at the desired concentration.

-

Incubate the cells at 37°C in a humidified incubator.

-

At specified time points, collect aliquots of the culture medium and/or the cell lysate.

-

Analyze the samples by high-resolution LC-MS/MS to detect and identify potential metabolites.

Caption: General workflow for in vitro metabolism experiments.

Quantitative Data Presentation (Hypothetical)

While no specific quantitative data exists for this compound, the following tables illustrate how such data would be presented.

Table 1: Metabolic Stability of 2-Acetamidobenzamide and its Deuterated Analog in Human Liver Microsomes (Hypothetical Data)

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 2-Acetamidobenzamide | 45 | 15.4 |

| This compound | 90 | 7.7 |

Table 2: Relative Abundance of Major Metabolites in Human Hepatocytes (Hypothetical Data)

| Metabolite | 2-Acetamidobenzamide (% of Total Metabolites) | This compound (% of Total Metabolites) |

| Hydroxylated Metabolite | 30 | 60 |

| N-deacetylated Metabolite | 60 | 20 |

| Glucuronide Conjugate | 10 | 20 |

Conclusion

The in vitro metabolism of this compound is predicted to be slower than its non-deuterated counterpart, particularly with respect to N-deacetylation. This is due to the Deuterium Kinetic Isotope Effect. Consequently, a metabolic shift towards aromatic hydroxylation and subsequent conjugation is anticipated. The experimental protocols outlined in this guide provide a framework for confirming these hypotheses and generating robust data on the metabolic fate of this compound. Such studies are essential for understanding its pharmacokinetic profile and potential advantages as a drug candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competing pathways in drug metabolism. II. An identical, anterior enzymic distribution for 2- and 5-sulfoconjugation and a posterior localization for 5-glucuronidation of gentisamide in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]

- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Phase 2 metabolites of N-hydroxylated amidines (amidoximes): synthesis, in vitro formation by pig hepatocytes, and mutagenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Acetamidobenzamide-d3: Availability, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamidobenzamide-d3, a deuterated analog of 2-Acetamidobenzamide (B1266129). This document covers its availability through custom synthesis, its chemical properties, and explores the known biological activities and mechanisms of action of the parent compound and related derivatives. Detailed experimental protocols and visual diagrams of relevant pathways are included to support researchers in their study design and execution.

Supplier and Availability

Table 1: Potential Custom Synthesis Suppliers

| Company | Service Highlights |

| MedChemExpress | Offers custom synthesis of stable isotope-labeled compounds, including those with Deuterium (B1214612) (2H, D), Carbon-13 (13C), and Nitrogen-15 (15N). They emphasize high isotopic enrichment (≥98%) and purity, along with comprehensive analytical data.[1] |

| Alfa Chemistry | Specializes in the custom synthesis of deuterated compounds for pharmaceutical research, including starting materials, intermediates, and final products. They utilize advanced isotope labeling techniques like catalytic hydrogen-deuterium exchange.[2] |

| ResolveMass Laboratories Inc. | Provides custom synthesis of deuterated molecules tailored for purity and reproducibility. Their process includes a feasibility study, synthetic route design, pilot-scale production, and analytical verification using techniques like LC-MS, IR, and NMR.[3][4] |

| Moravek, Inc. | Offers custom organic synthesis of stable-labeled compounds using isotopes such as carbon-13, deuterium, and nitrogen-15. They can provide small-scale quantities (mg-g) and have experience in developing efficient synthetic routes.[5] |

Physicochemical Properties and Safety

The deuterated form, this compound, is expected to have a molecular weight of approximately 181.21 g/mol , a slight increase from the non-deuterated form due to the three deuterium atoms. The general safety precautions for 2-Acetamidobenzamide should be followed for its deuterated analog. The non-deuterated compound is harmful if swallowed.[6]

Biological Activity and Mechanism of Action

Antiproliferative Activity

Derivatives of 2-Acetamidobenzamide have demonstrated notable antiproliferative activity. A study on novel 2-(2-phenoxyacetamido)benzamides showed that these compounds inhibit the growth of various cancer cell lines, including human chronic myelogenous leukemia (K562).[7][8] The most active compounds were found to cause an arrest of cancer cells in the G0-G1 phase of the cell cycle and induce apoptosis.[7][8] This apoptotic induction was mediated by the activation of caspases.[7][8]

Antimicrobial and Antifungal Activity

2-Acetamidobenzamide has been identified as a metabolite with antimicrobial and antifungal properties.[6] It is an antibiotic isolated from Streptomyces aurantiogriseus and has shown activity against various fungal strains.[6] Furthermore, a series of synthesized 2-aminobenzamide (B116534) derivatives exhibited promising antimicrobial activity against several bacterial and fungal strains.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related compounds, which can be adapted for studies involving this compound.

Synthesis of 2-(2-phenoxyacetamido)benzamides

This protocol describes the synthesis of 2-acetamidobenzamide derivatives, which can be adapted for the synthesis of this compound by using deuterated starting materials.

-

Preparation of Acid Chlorides : The appropriate phenoxyacetic acid is treated with thionyl chloride to yield the corresponding acid chloride.[7]

-

Amidation Reaction : A mixture of the acid chloride and the appropriate 2-aminobenzamide in pyridine (B92270) is stirred in an ice bath to form the final 2-(2-phenoxyacetamido)benzamide product.[7]

In Vitro Antiproliferative Activity Assay

This protocol details the evaluation of the antiproliferative effects of the synthesized compounds.

-

Cell Culture : Human cancer cell lines (e.g., K562) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

Cell Viability Assessment : Cell viability is determined using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to quantify the number of viable cells.

-

IC50 Determination : The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

Cell Cycle Analysis

This protocol outlines the procedure for analyzing the effect of the compounds on the cell cycle.

-

Cell Treatment : Cancer cells are treated with the test compound at a specific concentration (e.g., 10 µM) for 24 hours.[7]

-

Cell Fixation : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining : Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase.

-

Flow Cytometry : The DNA content of the stained cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay

This protocol describes the detection of apoptosis induced by the compounds.

-

Cell Treatment : Cells are treated with the test compound for a defined period (e.g., 24 hours).[7]

-

Staining : Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[7]

Visualizations

Synthesis of 2-(2-phenoxyacetamido)benzamides

Caption: Synthetic pathway for 2-(phenoxyacetyl)amino]benzamides.

Proposed Mechanism of Antiproliferative Action

Caption: Proposed mechanism of antiproliferative activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. moravek.com [moravek.com]

- 6. 2-(Acetylamino)benzamide | C9H10N2O2 | CID 118553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Acetamidobenzamide-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Acetamidobenzamide-d3 as an internal standard in the quantitative analysis of its non-labeled counterpart, 2-Acetamidobenzamide, and the structurally similar compound Acedoben (4-acetamidobenzoic acid). The protocols detailed below are primarily based on validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methodologies, a gold standard for bioanalytical assays.

Introduction

In quantitative analytical chemistry, particularly within complex biological matrices such as plasma or tissue homogenates, achieving accuracy and precision can be challenging. An internal standard (IS) is a known concentration of a compound added to samples, calibrators, and quality controls to correct for variations during the analytical process. Stable isotope-labeled (SIL) internal standards, like this compound, are considered the gold standard for LC-MS/MS quantification. This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, while being distinguishable by the mass spectrometer due to their mass difference.

This compound is a deuterated analog of 2-Acetamidobenzamide, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of 2-Acetamidobenzamide and related compounds like Acedoben, a key analyte in pharmacokinetic and metabolism studies.

Quantitative Data Summary

The following tables summarize the key performance metrics of a validated LC-MS/MS method for the quantification of Acedoben using this compound as an internal standard. This data is crucial for establishing the reliability and reproducibility of the analytical method.

Table 1: Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Method Performance Data |

| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 2.11% to 13.81% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 3.43% to 10.93% |

| Intra-day Accuracy (%Bias) | Within ± 15% (± 20% for LLOQ) | 1.43% to 11.0% |

| Inter-day Accuracy (%Bias) | Within ± 15% (± 20% for LLOQ) | 2.7% to 8.78% |

| Recovery | Consistent and reproducible | 89% to 98.57% |

Table 2: Quality Control Sample Performance [1]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% of Nominal) | Inter-day Accuracy (% of Nominal) |

| LLOQ | 10 | 13.81 | 10.93 | 98.57 | 96.50 |

| Low (LQC) | 50 | 5.45 | 6.21 | 92.40 | 91.13 |

| Medium (MQC) | 5000 | 2.11 | 3.43 | 89.00 | 90.22 |

| High (HQC) | 10000 | 3.28 | 4.56 | 91.50 | 92.80 |

Experimental Protocols

A detailed methodology is essential for the successful replication of an analytical method. The following protocols are based on a validated LC-MS/MS method for the determination of Acedoben in plasma using this compound as an internal standard.[1][2][3][4]

Materials and Reagents

-

Analytes: 2-Acetamidobenzamide (or Acedoben), this compound

-

Biological Matrix: Blank human plasma (K2-EDTA)

-

Solvents: HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), Formic acid (FA)

-

Water: Deionized water (18.2 MΩ·cm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of 2-Acetamidobenzamide (or Acedoben) and dissolve in 10 mL of methanol.

-

Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

-

Working Solutions:

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution also serves as the protein precipitation solvent.[4]

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for sample cleanup in bioanalysis.[5][6][7][8]

-

Aliquot 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube or a 96-well plate.

-

Add 150 µL of the Internal Standard Working Solution (100 ng/mL of this compound in acetonitrile) to each sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial or another 96-well plate.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.[3][4]

Liquid Chromatography (LC) Conditions[1][3]

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: Atlantis T3 (150 × 3 mm, 3 µm particle size) or equivalent C18 column.

-

Mobile Phase A: 0.2% formic acid in water.

-

Mobile Phase B: 0.2% formic acid in acetonitrile.

-

Flow Rate: 0.40 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 20 °C.

-

Gradient Elution:

-

A gradient is typically used to ensure good separation of the analyte from matrix components. An example gradient is provided in the reference.[1]

-

Mass Spectrometry (MS) Conditions[1][3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for this type of quantitative analysis.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Monitored Transitions:

-

2-Acetamidobenzamide/Acedoben: m/z 180.2 → 94.0

-

This compound: m/z 183.2 → 95.0

-

-

Key MS Parameters:

-

Desolvation Gas Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/h

-

Source Temperature: 120 °C

-

Capillary Voltage: 3 kV

-

Cone Voltage: 30 V

-

Collision Energy: 15 eV

-

Visualizations

The following diagrams illustrate the logical framework and workflow for the use of this compound as an internal standard.

References

- 1. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 7. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Acetamidobenzamide using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Acetamidobenzamide in human plasma. The method utilizes 2-Acetamidobenzamide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation and analysis. A straightforward protein precipitation protocol is employed for sample extraction, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other applications requiring reliable quantification of 2-Acetamidobenzamide.

Introduction

2-Acetamidobenzamide is a benzamide (B126) derivative with potential applications in drug development.[1][2] Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it mimics the behavior of the analyte during sample processing and ionization, thereby improving data quality.[3][4] This document provides a comprehensive protocol for the development and application of an LC-MS/MS method for 2-Acetamidobenzamide.

Experimental

Materials and Reagents

-

2-Acetamidobenzamide analytical standard

-

This compound (internal standard)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

LC-MS/MS Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.

Liquid Chromatography

The chromatographic separation was achieved on a C18 analytical column. A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile was employed to achieve optimal separation and peak shape.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry

The mass spectrometer was operated in positive ion electrospray (ESI+) mode. Multiple Reaction Monitoring (MRM) was used for quantification. The precursor and product ions for both 2-Acetamidobenzamide and its deuterated internal standard were optimized for maximum sensitivity.

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | ESI+ |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Manufacturer's recommendations |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| 2-Acetamidobenzamide | 179.1 | 137.1 | 40 | 15 |

| 2-Acetamidobenzamide | 179.1 | 120.1 | 40 | 25 |

| This compound (IS) | 182.1 | 140.1 | 40 | 15 |

Note: These are proposed starting values and should be optimized for the specific instrument used.

Standard and Sample Preparation

Stock Solutions: Stock solutions of 2-Acetamidobenzamide (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.

Working Solutions: Working standard solutions were prepared by serial dilution of the stock solution with 50:50 acetonitrile:water. A working internal standard solution (100 ng/mL) was also prepared in the same diluent.

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Method Validation (Hypothetical Data)

The method was validated for linearity, precision, and accuracy.

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of 2-Acetamidobenzamide.

Caption: Experimental workflow for 2-Acetamidobenzamide analysis.

Proposed Fragmentation Pathway

The fragmentation of 2-Acetamidobenzamide in the mass spectrometer is crucial for selecting the appropriate MRM transitions. The proposed pathway is depicted below.

Caption: Proposed fragmentation of 2-Acetamidobenzamide.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of 2-Acetamidobenzamide in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic studies in a drug development setting.

References

- 1. 2-(Acetylamino)benzamide | C9H10N2O2 | CID 118553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of 2-Acetamidobenzamide-d3 in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the quantitative analysis of 2-Acetamidobenzamide-d3 in plasma samples. 2-Acetamidobenzamide is a compound of interest in various research fields, including studies on its potential antiproliferative activities.[1][2] The use of a deuterated internal standard, this compound, is crucial for accurate and precise quantification, as it helps to correct for variability during sample preparation and analysis.[3]

The following protocols outline a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma.[3][4][5] These guidelines are intended to assist researchers in obtaining reliable pharmacokinetic data and other quantitative assessments.

Experimental Protocols

A validated bioanalytical method is essential for the reliable quantification of drugs and their metabolites in biological matrices.[6][7] The following protocols are based on established methodologies for small molecule analysis in plasma.[8][9][10]

Materials and Reagents

-

This compound (Analyte)

-

2-Acetamidobenzamide (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized and purified

-

Human plasma (with K2-EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a widely used technique for sample clean-up and concentration prior to LC-MS/MS analysis.[3]

-

Thaw : Bring plasma samples to room temperature.

-

Spike : To 100 µL of plasma, add 10 µL of the internal standard working solution (2-Acetamidobenzamide).

-

Pre-treatment : Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

-

Condition SPE Cartridge : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load : Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash : Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

-

Elute : Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate : Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute : Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:water with 0.1% FA).

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold at 5% B for 0.9 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined based on the exact mass of this compound |

| MRM Transition (IS) | To be determined based on the exact mass of 2-Acetamidobenzamide |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation and Quantitative Data

The bioanalytical method was validated according to regulatory guidelines to ensure its reliability for the intended application.[6][7]

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

| Analyte Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.582 |

| 100 | 1.168 |

| 500 | 5.835 |

| 1000 | 11.712 |

| A linear regression with a weighting of 1/x² is typically applied, with a correlation coefficient (r²) > 0.99 considered acceptable. |

Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at four different concentration levels.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 8.5 | 3.2 | 9.8 | 4.5 |

| Low | 3 | 6.2 | -1.5 | 7.5 | -0.8 |

| Medium | 80 | 4.8 | 2.1 | 5.9 | 1.7 |

| High | 800 | 3.5 | -0.9 | 4.2 | -1.2 |

| %CV should be ≤15% (≤20% for LLOQ) and %Bias should be within ±15% (±20% for LLOQ). |

Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated to ensure that the sample preparation process was efficient and that endogenous plasma components did not interfere with the analysis.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 89.5 | 98.2 |

| High | 800 | 92.1 | 101.5 |

| Consistent recovery and a matrix effect close to 100% indicate minimal impact from the biological matrix. |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound in plasma.

Potential Metabolic Pathways

While the specific metabolic pathways of 2-Acetamidobenzamide in humans are not extensively documented, a general overview of xenobiotic metabolism can be considered. Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[11]

Caption: Potential metabolic pathways for this compound.

References

- 1. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma [mdpi.com]